N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
Description
This compound is a heterocyclic hybrid featuring a benzothiazole core substituted with a chlorine atom at the 6-position, linked via an amide bond to a pyran-2-carboxamide scaffold. The pyran moiety is further functionalized with a 3-methoxybenzyloxy group at position 5 and a ketone at position 2. Its synthesis typically involves acylation and substitution reactions, as exemplified by analogous compounds in the literature . The benzothiazole and pyran motifs are pharmacologically significant, with applications in kinase inhibition, antimicrobial agents, and anticancer drug development .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5S/c1-27-14-4-2-3-12(7-14)10-28-18-11-29-17(9-16(18)25)20(26)24-21-23-15-6-5-13(22)8-19(15)30-21/h2-9,11H,10H2,1H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEDYDHPKDDVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. The presence of the chlorobenzo[d]thiazole group enhances its affinity for biological targets, potentially leading to:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of bacteria and fungi, with preliminary results indicating promising antibacterial properties.
- Anticancer Potential : Research has suggested that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
Recent studies have tested the compound against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activity.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following IC50 values were observed:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
These findings suggest that this compound has significant anticancer potential.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted in 2023 evaluated the antimicrobial properties of the compound against clinical isolates. The results indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.
- Evaluation of Anticancer Properties : In a separate study focused on its anticancer effects, researchers found that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Substituent Effects on Activity
- 6-Chloro vs. Fluorine, being smaller, may reduce steric clashes in binding pockets (e.g., kinase ATP sites) .
- 3-Methoxybenzyloxy Group: The methoxy group enhances solubility compared to non-polar substituents (e.g., nitro in compound 10f), while the benzyloxy chain may contribute to π-π stacking interactions .
- Pyran vs. Pyrimidine Cores : Pyran rings (as in the target compound) offer conformational rigidity, whereas pyrimidines (e.g., Dasatinib) enable hydrogen bonding with enzymatic targets .
Preparation Methods
Nitration-Reduction Sequence
A solution of 2-chlorobenzo[d]thiazole in concentrated sulfuric acid undergoes nitration with 69% nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%). Recrystallization from ethanol isolates the 6-nitro isomer. Subsequent reduction with iron powder in ethanol-acetic acid at reflux converts the nitro group to an amine, producing 6-amino-2-chlorobenzo[d]thiazole in 83% yield.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 3 h | 72% |
| Reduction | Fe, EtOH-AcOH, reflux, 1.5 h | 83% |
Tin(II) Chloride-Mediated Reduction
Alternatively, 2-chloro-6-nitrobenzo[d]thiazole is reduced using tin(II) chloride in ethanol-water under acidic reflux, achieving 61% yield after basification and column chromatography. This method offers scalability but requires careful pH control to prevent over-reduction.
Construction of the 5-((3-Methoxybenzyl)oxy)-4-Oxo-4H-Pyran-2-Carboxylic Acid
The pyran core is synthesized via a Claisen-Schmidt condensation followed by cyclization:
Chalcone Intermediate Formation
Benzaldehyde derivatives react with active methylene compounds (e.g., ethyl acetoacetate) under basic conditions to form chalcones. For example, 3-methoxybenzyl-protected hydroxyl groups are introduced via Williamson ether synthesis using 3-methoxybenzyl chloride and a phenolic precursor.
Cyclization to 4H-Pyran
The chalcone undergoes cyclization in the presence of biodegradable ionic liquids (e.g., choline hydroxide) at 60–80°C, forming the 4-oxo-4H-pyran ring. This eco-friendly method achieves yields >85% and facilitates catalyst recycling.
Optimization Insight:
- Solvent-free conditions reduce side reactions.
- Microwave irradiation shortens reaction time from hours to minutes.
Carboxamide Coupling
The final step involves coupling the pyran-2-carboxylic acid with 6-chlorobenzo[d]thiazol-2-amine:
Acid Chloride Activation
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate. This intermediate reacts with the amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.
Catalytic Coupling Agents
Dimethylformamide (DMF) acts as a catalyst in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), achieving 78–89% yields.
Reaction Table:
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC | DCM | 0°C→RT | 82% |
| EDCI | THF | RT | 78% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water).
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Signals at δ 7.58 (d, J=9.0 Hz, 1H), 6.77 (dd, J=9.0, 2.0 Hz, 1H) confirm the benzothiazole structure.
- IR : Peaks at 3286 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=O) validate the carboxamide.
Scale-Up and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Acylation of a 6-chlorobenzo[d]thiazol-2-amine precursor with a pyran-2-carboxylic acid derivative under reflux conditions in anhydrous solvents like DMF or THF .
- Step 2 : Introduction of the 3-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction, requiring precise pH and temperature control .
- Intermediates are characterized using 1H/13C NMR (to confirm substitution patterns), FT-IR (to track carbonyl and amide bond formation), and LC-MS (to verify molecular ion peaks) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : Assigns chemical shifts to aromatic protons (e.g., δ 7.2–8.1 ppm for benzo[d]thiazole) and methoxy groups (δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 486.0523 for C22H16ClN2O5S) .
- X-ray Crystallography : Resolves conformational ambiguities in the pyran-4-one and benzothiazole moieties .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination against EGFR or COX-2) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Data Interpretation : IC50 values <10 μM suggest therapeutic potential, while discrepancies between replicates may indicate solubility issues .
Advanced Research Questions
Q. How can conflicting data in pharmacological screens (e.g., inconsistent IC50 values across studies) be resolved?
- Root-Cause Analysis :
- Solubility Optimization : Use DMSO stock solutions with ≤0.1% v/v to avoid solvent interference .
- Assay Standardization : Validate protocols with positive controls (e.g., dasatinib for kinase inhibition) .
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance of dose-response curves .
- Case Study : Discrepancies in cytotoxicity data may arise from variations in cell passage number or serum content in media .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Modification Targets :
- Benzo[d]thiazole Core : Replace the 6-chloro substituent with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
- Pyran-4-one Ring : Introduce methyl groups at the 3-position to improve metabolic stability .
- Synthetic Workflow :
- Parallel synthesis of analogs via Suzuki-Miyaura coupling or reductive amination .
- Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic clearance (using liver microsomes) to prioritize analogs .
Q. How can molecular docking and dynamics simulations guide target identification?
- Protocol :
- Target Selection : Prioritize proteins with conserved binding pockets (e.g., ATP-binding sites in kinases) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonds with the carboxamide group .
- Validation : Compare simulation results with experimental mutagenesis data (e.g., Kd shifts upon active-site residue mutation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
